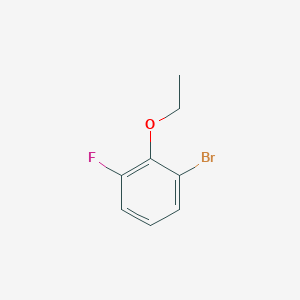

1-Bromo-2-ethoxy-3-fluorobenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2-ethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPXYTPDGYOCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669740 | |

| Record name | 1-Bromo-2-ethoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909302-84-7 | |

| Record name | 1-Bromo-2-ethoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1-Bromo-2-ethoxy-3-fluorobenzene

An In-depth Technical Guide to 1-Bromo-2-ethoxy-3-fluorobenzene: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. As a substituted aromatic halide, this compound presents a unique combination of functional groups that make it a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs and fundamental chemical principles to offer a robust profile. We will delve into its predicted physicochemical properties, spectroscopic signatures, reactivity, potential synthetic routes, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Introduction

Substituted bromofluorobenzenes are a class of organic compounds that have garnered significant interest as versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of both bromine and fluorine atoms on the benzene ring imparts unique reactivity and physicochemical properties. The bromine atom serves as a handle for various cross-coupling reactions, while the fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[2]

This guide focuses on the specific isomer, this compound. While data for this exact compound is scarce in publicly available literature, its structural similarity to other well-characterized bromo- and fluoro-substituted aromatics allows for a detailed and predictive analysis of its properties and behavior. This document aims to bridge the information gap by providing a thorough, experience-driven perspective on this promising synthetic intermediate.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at position 1, an ethoxy group at position 2, and a fluorine atom at position 3.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈BrFO

-

Molecular Weight: 219.05 g/mol

Caption: 2D Structure of this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound, based on data from analogous compounds.

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Appearance | Colorless to light yellow liquid | Halogenated aromatic compounds are typically liquids at room temperature unless high molecular weight or significant intermolecular forces are present.[4] |

| Boiling Point | 190 - 220 °C | Based on the boiling points of 1-bromo-3-fluorobenzene (~150 °C) and considering the addition of an ethoxy group which will increase the molecular weight and boiling point.[4] |

| Density | 1.4 - 1.6 g/mL | The density will be higher than water due to the presence of the bromine atom. For comparison, the density of 1-bromo-2,3-difluorobenzene is 1.71 g/mL.[5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The hydrophobic benzene ring and the halogen substituent lead to poor water solubility. |

| Refractive Index | 1.51 - 1.54 | Based on the refractive index of 1-bromo-2,3-difluorobenzene (1.51).[5] |

Spectroscopic Data Interpretation (Predicted)

While experimental spectra are not available, the following are the expected spectroscopic features for this compound:

-

¹H NMR:

-

Aromatic Region (δ 6.8 - 7.5 ppm): Three signals corresponding to the three aromatic protons. The signals will exhibit complex splitting patterns due to H-H and H-F couplings.

-

Ethoxy Group: A quartet around δ 4.0-4.2 ppm (O-CH₂) and a triplet around δ 1.3-1.5 ppm (CH₃), with typical coupling constants.

-

-

¹³C NMR:

-

Aromatic Region (δ 100 - 160 ppm): Six distinct signals for the aromatic carbons. The carbons attached to the electronegative F, O, and Br atoms will have characteristic chemical shifts and will show C-F coupling.

-

Ethoxy Group: Two signals around δ 60-70 ppm (-OCH₂) and δ 14-16 ppm (-CH₃).

-

-

IR Spectroscopy:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2980 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1250 cm⁻¹

-

C-F stretching: ~1000-1300 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 218 and 220.

-

Common fragmentation patterns would involve the loss of the ethoxy group, bromine, and ethylene from the ethoxy group.

-

Chemical Properties and Reactivity Profile

The reactivity of the benzene ring is governed by the interplay of the electronic effects of the three substituents.

-

Ethoxy Group (-OEt): A strong activating group due to the +R (resonance) effect of the oxygen lone pairs, and a weak -I (inductive) effect. It is an ortho, para-director.

-

Fluorine Atom (-F): A deactivating group due to its strong -I effect, but also a +R effect from its lone pairs. It is an ortho, para-director.

-

Bromine Atom (-Br): A deactivating group with a -I effect and a weaker +R effect. It is also an ortho, para-director.

The positions on the ring available for electrophilic substitution are C4, C5, and C6. The ethoxy group strongly activates the ortho (C3, which is blocked) and para (C5) positions. The fluorine and bromine atoms direct to their ortho and para positions. The overall directing effect will be a complex interplay of these influences, with the strongly activating ethoxy group likely dominating.

Caption: Directing effects of substituents on electrophilic aromatic substitution.

Potential Reactions

-

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to occur primarily at the C5 position, which is para to the strongly activating ethoxy group and para to the bromine atom.

-

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile site for reactions like Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom can activate the ring towards SNAr, particularly at the positions ortho and para to it, although this is generally less facile than with stronger electron-withdrawing groups like nitro groups.

-

Formation of Organometallic Reagents: The C-Br bond can be converted into an organolithium or Grignard reagent, which can then be used in a variety of subsequent reactions.

Proposed Synthetic Route

A plausible synthesis of this compound could start from a commercially available precursor such as 2-bromo-6-fluorophenol.

Caption: Proposed synthesis via Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 2-bromo-6-fluorophenol.

Materials:

-

2-Bromo-6-fluorophenol

-

Ethyl iodide (EtI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for reflux and workup

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained spectra with the predicted features.

Potential Applications in Research and Drug Development

This compound is a promising building block for the synthesis of novel compounds in several areas:

-

Medicinal Chemistry: The scaffold can be incorporated into larger molecules to explore structure-activity relationships. The bromine atom allows for late-stage functionalization, enabling the rapid generation of compound libraries for screening. The fluorine and ethoxy groups can modulate the pharmacokinetic properties of a drug candidate.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can serve as a precursor for new pesticides and herbicides.[2]

-

Materials Science: Halogenated aromatic compounds are used in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs).[1] The unique substitution pattern of this molecule could lead to materials with novel electronic and physical properties.

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling substituted aromatic halides should be followed. Based on data for similar compounds like 1-bromo-2-chloro-3-fluorobenzene, the following hazards are likely:

-

Causes skin irritation (H315) [6]

-

Causes serious eye irritation (H319) [6]

-

May cause respiratory irritation (H335) [6]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. [Link]

-

PubChem. 1-Bromo-2-(bromomethyl)-3-fluorobenzene. National Center for Biotechnology Information. [Link]

-

U.S. EPA. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). [Link]

-

Cheméo. Chemical Properties of p-Bromofluorobenzene (CAS 460-00-4). [Link]

-

ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Bromofluorobenzene: Synthesis and Applications. [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Hopemax. China Bromofluorobenzene Synthesis Manufacturers, Suppliers and Factory. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

Sources

- 1. Redirecting... [hopemaxchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1881290-56-7|1-Bromo-3-ethoxy-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Bromo-2,3-difluorobenzene | 38573-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-Bromo-2-ethoxy-3-fluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Bromo-2-ethoxy-3-fluorobenzene. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will dissect the anticipated spectral features of this compound. This guide offers insights into the causal relationships between the molecular structure and its spectroscopic signatures, providing a robust framework for the identification and characterization of this compound and related substituted aromatic compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and a fluorine atom on a benzene ring, gives rise to a distinct set of spectroscopic properties. A thorough understanding of its NMR, IR, and MS data is paramount for its unambiguous identification, purity assessment, and structural elucidation in complex reaction mixtures. This guide will provide a detailed, predictive analysis of these spectroscopic characteristics, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Predicted Spectroscopic Workflow

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the interactions with electromagnetic radiation and the fragmentation patterns in mass spectrometry.

Figure 1: Molecular Structure of this compound with atom numbering for spectroscopic assignment.

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals from the aromatic protons and the protons of the ethoxy group. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.1 - 7.3 | ddd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 2.0, ⁴J(H4-F) ≈ 6.0 |

| H-5 | 6.9 - 7.1 | t | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |

| H-6 | 7.3 - 7.5 | ddd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 2.0, ⁵J(H6-F) ≈ 2.0 |

| -OCH₂CH₃ | 4.0 - 4.2 | q | ³J(CH₂-CH₃) ≈ 7.0 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ³J(CH₃-CH₂) ≈ 7.0 |

Causality Behind Predictions:

-

Aromatic Protons (H-4, H-5, H-6): These protons will appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm).[3] The ethoxy group is an electron-donating group, which tends to shield the aromatic protons and shift their signals upfield from the standard benzene chemical shift of 7.3 ppm.[1][2] Conversely, the bromine and fluorine atoms are electron-withdrawing through induction, causing a deshielding effect and a downfield shift.[2] The interplay of these effects results in the predicted chemical shift ranges.

-

Splitting Patterns: The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.[1][4]

-

H-4: Will be a doublet of doublet of doublets due to coupling with H-5 (ortho, ³J), H-6 (para, ⁴J), and the fluorine atom (meta, ⁴J).

-

H-5: Will likely appear as a triplet due to similar ortho coupling constants with H-4 and H-6.

-

H-6: Will be a doublet of doublet of doublets due to coupling with H-5 (ortho, ³J), H-4 (para, ⁴J), and the fluorine atom (ortho, ³J).

-

-

Ethoxy Group Protons: The methylene (-OCH₂-) protons are adjacent to an oxygen atom, which is electron-withdrawing, causing them to be deshielded and appear at a lower field (4.0-4.2 ppm). They will be split into a quartet by the three adjacent methyl protons. The methyl (-CH₃) protons are further from the oxygen and will appear at a higher field (1.3-1.5 ppm), split into a triplet by the two adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the six aromatic carbons and the two carbons of the ethoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 110 - 115 |

| C-2 (C-OEt) | 145 - 150 |

| C-3 (C-F) | 155 - 160 (d, ¹J(C-F) ≈ 245 Hz) |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 125 - 130 |

| -OCH₂CH₃ | 65 - 70 |

| -OCH₂CH₃ | 14 - 16 |

Causality Behind Predictions:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the directly attached substituents.[2]

-

C-1 (C-Br): The bromine atom has a moderate deshielding effect.

-

C-2 (C-OEt): The oxygen of the ethoxy group is strongly deshielding.

-

C-3 (C-F): The highly electronegative fluorine atom causes a strong deshielding effect on the carbon it is attached to, resulting in a signal at a very low field. This carbon will also exhibit a large one-bond coupling constant (¹J(C-F)) with the fluorine atom, appearing as a doublet in a proton-decoupled ¹³C NMR spectrum.

-

-

Ethoxy Group Carbons: The chemical shifts of the ethoxy carbons are typical for this functional group.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[5]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch | Medium-Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong (multiple bands) |

| 1250-1200 | Aryl-O Stretch (asymmetric) | Strong |

| 1150-1050 | Alkyl-O Stretch (symmetric) | Strong |

| 1100-1000 | C-F Stretch | Strong |

| 700-500 | C-Br Stretch | Medium |

| 900-675 | Aromatic C-H Out-of-Plane Bending | Strong |

Causality Behind Predictions:

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the ethoxy group (below 3000 cm⁻¹).[6]

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: The C-O-C linkage of the aromatic ether will result in two characteristic stretching vibrations: a strong asymmetric stretch and a strong symmetric stretch.[7][8]

-

C-Halogen Stretches: The C-F and C-Br bonds will have their characteristic stretching vibrations in the fingerprint region of the spectrum. The C-F stretch is typically strong, while the C-Br stretch is of medium intensity.

-

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

-

Spectrometer Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[9]

Predicted Mass Spectrum

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Comments |

| 220/222 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 191/193 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 175/177 | [M - OC₂H₅]⁺ | Loss of the ethoxy group. |

| 141 | [M - Br]⁺ | Loss of the bromine atom. |

| 113 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

| 95 | [C₆H₄F]⁺ | Fragment corresponding to fluorobenzene cation radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak will appear as a doublet with a mass-to-charge ratio (m/z) of 220 and 222, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have nearly equal natural abundance.[10] This M/M+2 pattern is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation Pathways:

-

Alpha-cleavage: A common fragmentation pathway for ethers is the cleavage of the C-C bond next to the oxygen atom.[9][11] In this case, it would lead to the loss of an ethyl radical to form the ion at m/z 191/193.

-

Loss of the Alkoxy Group: Cleavage of the C-O bond can result in the loss of the entire ethoxy group, giving a fragment at m/z 175/177.

-

Loss of Halogens: The C-Br bond is relatively weak and can cleave to give a fragment at m/z 141.

-

Aromatic Ring Fragmentation: Aromatic compounds often undergo fragmentation that involves the loss of small neutral molecules like carbon monoxide (CO).[11][12]

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable mass spectrum.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

-

Detection:

-

An electron multiplier is used to detect the ions.

-

Conclusion

References

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

RogueChem. (2023, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Problems in Chemistry. (2021, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (1998). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Reddit. (2019, March 18). NMR for a tri-substituted benzene. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

GVSU Chemistry. (2014, January 14). HMNR Aromatic Coupling [Video]. YouTube. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Journal of Chemical Education. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]

-

Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of the C-O-C vibration peak with increasing stress levels. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

ResearchGate. (2020, March 13). Introduction to Spectroscopy: Spectroscopic Identification of Organic Compounds. Retrieved from [Link]

-

NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

-

Prakash Creation. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). NMRFAM Software. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. m.youtube.com [m.youtube.com]

- 4. acdlabs.com [acdlabs.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. GCMS Section 6.13 [people.whitman.edu]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

Navigating the Synthesis Landscape: A Technical Guide to 1-Bromo-2-ethoxy-3-fluorobenzene for Advanced Research

For Immediate Release

A comprehensive technical guide on the strategic synthesis and application of 1-Bromo-2-ethoxy-3-fluorobenzene, a promising building block for novel therapeutic agents, has been authored for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's commercial availability, physicochemical properties, and safe handling protocols, positioning it as a valuable resource for laboratories engaged in cutting-edge pharmaceutical and agrochemical research.

Introduction: The Strategic Value of Fluorinated Aryl Halides

Halogenated and, in particular, fluorinated benzene derivatives are pivotal structural motifs in the design of bioactive molecules. The introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, with its unique substitution pattern, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The presence of bromo, ethoxy, and fluoro groups at specific positions allows for a range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

Commercial Availability and Supplier Identification

While not as commonly listed as some of its isomers, this compound (also known as 2-Bromo-1-ethoxy-3-fluorobenzene) is available from specialized chemical suppliers. Researchers can procure this compound from vendors such as CymitQuimica, which lists the product from Apollo Scientific.

For comparative analysis and to provide a broader sourcing context, several isomeric and structurally related compounds are more widely available and may serve as alternative precursors or reference compounds.

| Compound Name | CAS Number | Notes |

| 1-Bromo-2-ethoxy-4-fluorobenzene | 871717-61-2 | Isomer with fluorine at the 4-position. |

| 4-Bromo-2-ethoxy-1-fluorobenzene | 900174-64-3 | Isomer with bromine at the 4-position and fluorine at the 1-position. |

| 1-Bromo-3-ethoxy-2-fluorobenzene | 1881290-56-7 | Isomer with ethoxy at the 3-position and fluorine at the 2-position. |

| 1-Bromo-2-chloro-3-fluorobenzene | 883499-24-9 | A related compound with a chloro group instead of ethoxy. |

The availability of these related compounds from suppliers like ChemScene and BLD Pharm suggests a well-established synthetic chemistry for this class of molecules.

Physicochemical and Spectroscopic Profile

Detailed experimental data for this compound is not extensively published. However, based on the known properties of its isomers and related halogenated aromatic ethers, the following characteristics can be anticipated:

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₈H₈BrFO | - |

| Molecular Weight | 219.05 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to pale yellow liquid | Typical appearance for similar halogenated aromatic compounds. |

| Boiling Point | ~210-230 °C | Extrapolated from the boiling points of related bromofluorobenzene derivatives. |

| Density | ~1.5 g/mL | Inferred from the densities of similar brominated and fluorinated aromatics. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons). | General solubility characteristics of non-polar organic compounds. |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling constants influenced by the fluorine and bromine substituents. The ethoxy group will present as a quartet and a triplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms, with the carbon atoms attached to fluorine and bromine showing characteristic chemical shifts and C-F coupling.

-

¹⁹F NMR: A singlet is expected for the single fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a definitive feature for bromine-containing compounds.

Synthetic Strategies: A Conceptual Overview

The synthesis of this compound likely involves a multi-step sequence starting from commercially available precursors. A plausible synthetic pathway, inferred from related preparations of substituted bromofluorobenzenes, is outlined below. The causality behind the choice of reagents and reaction conditions is critical for a successful synthesis.

Figure 1. Conceptual synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis (Hypothetical)

-

Reaction Setup: To a solution of 2-bromo-6-fluorophenol (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add iodoethane (1.2 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

This protocol is a standard and reliable method for the formation of aryl ethers, and the choice of a carbonate base is to ensure non-hydrolytic conditions, which is crucial for preventing side reactions.

Applications in Drug Discovery and Agrochemical Synthesis

The strategic placement of the bromo, ethoxy, and fluoro substituents on the benzene ring makes this compound a highly valuable building block for creating libraries of compounds for high-throughput screening. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities.

Figure 2. Application of this compound in cross-coupling reactions.

The ethoxy group can influence the molecule's conformation and solubility, while the fluorine atom can enhance metabolic stability and binding interactions. This combination of properties makes this intermediate particularly attractive for the synthesis of inhibitors of enzymes or receptor antagonists in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Safety, Handling, and Storage

Hazard Identification (Inferred):

-

Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.

-

Flammability: May be a combustible liquid.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and, if necessary, an apron or full-body suit.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

This compound represents a specialized yet valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a gateway to novel chemical entities with potential applications in drug discovery and agrochemical development. While its commercial availability is more limited than some of its isomers, it can be sourced from specialized suppliers. Researchers and scientists are encouraged to consider this compound for their synthetic campaigns, always adhering to strict safety protocols during its handling and use.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 1-Bromo-2-ethoxy-3-fluorobenzene

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide to understanding and determining the solubility profile of the novel compound, 1-Bromo-2-ethoxy-3-fluorobenzene. As a Senior Application Scientist, the following content is synthesized from established physicochemical principles, data from structurally analogous molecules, and field-proven experimental methodologies. The guide is structured to provide a robust predictive framework for the solubility of this compound in common organic solvents, followed by a detailed protocol for its empirical validation.

Theoretical Solubility Profile: An Informed Prediction

Direct experimental solubility data for this compound is not yet prevalent in published literature. However, a reliable predictive analysis can be constructed by examining its molecular architecture and the known properties of its constituent functional groups and structurally similar compounds.

Molecular Structure and Physicochemical Drivers of Solubility

This compound is a substituted aromatic compound with a molecular formula of C₈H₈BrFO. Its solubility behavior is dictated by the interplay of the following structural features:

-

Benzene Ring: The core aromatic ring is inherently nonpolar and hydrophobic, favoring solubility in solvents with similar characteristics.

-

Bromo and Fluoro Substituents: The presence of halogen atoms (bromine and fluorine) increases the molecule's molecular weight and introduces polarity. The high electronegativity of fluorine, in particular, creates a significant dipole moment.[1]

-

Ethoxy Group (-OCH₂CH₃): The ethoxy group introduces a polar ether linkage and a nonpolar ethyl group. The oxygen atom can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.

Based on these features, this compound is anticipated to be a polar molecule with a notable hydrophobic character. This duality suggests a nuanced solubility profile, with good solubility in a range of organic solvents and poor solubility in water.

Predictive Solubility in Common Organic Solvents

The principle of "like dissolves like" provides a foundational guide for predicting solubility.[1] Solvents with polarity and hydrogen bonding capabilities similar to the solute will generally be more effective.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are expected to be effective at dissolving this compound. The alcohol's hydroxyl group can interact with the polar C-F and C-Br bonds, and the ether oxygen of the ethoxy group can act as a hydrogen bond acceptor.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): Solvents like acetone and acetonitrile, with their significant dipole moments, should readily solubilize the compound through dipole-dipole interactions.[1] DMSO, a highly polar aprotic solvent, is also expected to be an excellent solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): While the benzene core provides some nonpolar character, the cumulative polarity from the substituents will likely limit solubility in highly nonpolar solvents like hexane. Toluene, being an aromatic solvent, may show moderate solubility due to π-π stacking interactions with the benzene ring.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran - THF): These solvents are expected to be good choices for dissolving this compound. Their ether oxygen can interact with the solute, and their overall lower polarity compared to alcohols can accommodate the hydrophobic regions of the molecule.[2][3]

Comparative Physicochemical Properties of Analogous Compounds

To further ground these predictions, the following table summarizes key physicochemical properties of structurally related compounds. These data provide a valuable reference for anticipating the behavior of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Water Solubility | General Organic Solvent Solubility |

| 1-Bromo-3-fluorobenzene | C₆H₄BrF | 175.00 | 3.2 | Poor[1] | Good in ethanol, acetone[1] |

| Anisole | C₇H₈O | 108.14 | 2.11 | Low[4][5] | Readily soluble in alcohols, ethers[4][5] |

| 2-Bromoanisole | C₇H₇BrO | 187.04 | 2.89 | Limited[2][3] | Good in ethanol, ether, toluene[2][3] |

| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 3.2 | Insoluble[6] | Soluble in many organic solvents |

| 1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.99 | - | Not specified | Not specified |

Data sourced from PubChem and other chemical databases.[7][8][9]

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are invaluable for initial experimental design, precise quantitative solubility data must be determined empirically. The following section outlines a robust, self-validating protocol for characterizing the solubility of this compound.

Key Experimental Considerations

-

Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent, while kinetic solubility is a measure of the concentration at which a compound, often rapidly dissolved from a concentrated stock solution (e.g., in DMSO), begins to precipitate. For drug development, both are important, with kinetic solubility often being a key parameter in early high-throughput screening.

-

Solvent Purity and Water Content: The purity of the organic solvents used is critical. Even small amounts of water can significantly impact the solubility of a hydrophobic compound. It is recommended to use anhydrous solvents for these determinations.

-

Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant and recorded temperature, typically 25 °C (298.15 K) for standard measurements.

Experimental Workflow for Solubility Determination

The following diagram illustrates a comprehensive workflow for determining both kinetic and thermodynamic solubility.

Caption: A comprehensive workflow for determining both the kinetic and thermodynamic solubility of a compound.

Detailed Step-by-Step Methodologies

This high-throughput method is ideal for early-stage assessment.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a universal solvent like DMSO.

-

Solvent Plate Preparation: In a 96-well plate, dispense a range of organic solvents to be tested.

-

Compound Addition: Add a small aliquot of the stock solution to each well containing the test solvent.

-

Incubation: Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

This "gold standard" method provides the equilibrium solubility value.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the samples and filter the supernatant through a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Analysis and Interpretation

The results from these experiments will yield quantitative solubility data, which should be tabulated for easy comparison. The data should be presented in units of mg/mL and mol/L.

The following logical diagram illustrates the relationship between the experimental outcomes and the interpretation of the compound's solubility profile.

Caption: The logical flow from experimental data acquisition to the application of the solubility profile in research and development.

Conclusion

References

-

PubChem. 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 1-Bromo-3-fluorobenzene. [Link]

-

Solubility of Things. Anisole. [Link]

-

Solubility of Things. 2-Bromoanisole. [Link]

-

Sciencemadness Wiki. Anisole. [Link]

-

U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). [Link]

-

Ekeeda. Reaction of Anisole - Alcohols, Phenols and Ethers - Chemistry Class 12. YouTube. [Link]

-

NIST. p-Bromofluorobenzene. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of p-Bromofluorobenzene (CAS 460-00-4). [Link]

-

PubChem. 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-3-fluorobenzene. National Center for Biotechnology Information. [Link]

-

Pfeifer, O., Lohmann, U., & Ballschmiter, K. (2001). Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water. Fresenius' journal of analytical chemistry, 371(5), 598–606. [Link]

-

Wikipedia. Anisole. [Link]

-

Agilent Technologies. 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. [Link]

-

LookChem. m-BROMOANISOLE. [Link]

-

PubChem. 1-Bromo-2-(bromomethyl)-3-fluorobenzene. National Center for Biotechnology Information. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 578-57-4: 2-Bromoanisole | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Anisole - Sciencemadness Wiki [sciencemadness.org]

- 6. agilent.com [agilent.com]

- 7. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. manavchem.com [manavchem.com]

An In-Depth Technical Guide to the Potential Reactivity of 1-Bromo-2-ethoxy-3-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Bromo-2-ethoxy-3-fluorobenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique arrangement of a bromo, an ethoxy, and a fluoro group on a benzene ring offers a rich landscape for a variety of chemical transformations. This guide provides an in-depth analysis of the potential reactivity of this molecule, offering insights into its electronic properties, and predicting its behavior in key synthetic reactions. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the synthetic potential of this and similar halogenated aromatic compounds. While specific experimental data for this exact molecule is not widely available, this guide will draw upon established principles of organic chemistry and data from analogous compounds to provide a robust predictive analysis.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. The following data is estimated based on the properties of structurally related compounds such as 1-bromo-3-fluorobenzene and 1-bromo-2,3-difluorobenzene.[1][2]

Estimated Physicochemical Properties

| Property | Estimated Value |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~220-230 °C at 760 mmHg |

| Density | ~1.5 g/mL |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). Insoluble in water. |

Predicted Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The aromatic region will likely display a complex splitting pattern due to a combination of ³J (ortho), ⁴J (meta), and ⁵J (para) H-H couplings, as well as potential H-F couplings.[3][4]

-

Aromatic Protons (3H): Expected to appear in the range of δ 6.8-7.5 ppm. The proton ortho to the bromine will be the most deshielded, while the proton between the ethoxy and fluoro groups will be the most shielded.

-

Ethoxy Group (5H): A quartet at approximately δ 4.0-4.2 ppm (2H, -OCH₂-) and a triplet at approximately δ 1.3-1.5 ppm (3H, -CH₃).

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by eight distinct signals. The chemical shifts will be influenced by the inductive and resonance effects of the substituents.[5][6]

-

Aromatic Carbons (6C): Expected in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large ¹J C-F coupling constant.

-

Ethoxy Group Carbons (2C): The -OCH₂- carbon will appear around δ 65-70 ppm, and the -CH₃ carbon will be found at approximately δ 14-16 ppm.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).

Core Reactivity and Mechanistic Analysis

The reactivity of this compound is governed by the interplay of its three substituents. The ethoxy group is an activating, ortho-, para- directing group due to its strong +R (resonance) effect. The fluorine and bromine atoms are deactivating due to their -I (inductive) effect, but also have a +R effect which directs ortho- and para-.[7]

Electronic Landscape

The ethoxy group's strong electron-donating nature will increase the electron density of the aromatic ring, particularly at the positions ortho and para to it. This makes the ring more susceptible to electrophilic attack than benzene itself. Conversely, the electron-withdrawing inductive effects of the halogens decrease the overall ring electron density.

Caption: Electronic influence of substituents on the benzene ring.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most likely site for oxidative addition to a low-valent palladium catalyst, making it the primary handle for cross-coupling reactions.[8][9][10] The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. Thus, selective coupling at the bromine position is highly favored.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound is an excellent candidate for Suzuki-Miyaura coupling with a variety of boronic acids or esters.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, for instance, K₂CO₃ (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 5 mL).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Organometallic Chemistry: Grignard and Organolithium Reagents

Metal-Halogen Exchange: The C-Br bond can undergo metal-halogen exchange to form a Grignard or organolithium reagent. This is a common strategy for creating a nucleophilic aromatic species.[11][12]

Directed ortho-Lithiation (DoM): The ethoxy group is a known directing group for ortho-lithiation.[11][13][14] Treatment with a strong alkyllithium base (e.g., n-BuLi or sec-BuLi) at low temperatures could potentially lead to deprotonation at the C6 position, ortho to the ethoxy group. However, metal-halogen exchange at the C-Br bond is generally faster than deprotonation. To achieve selective DoM, a milder base or specific reaction conditions might be necessary.

Caption: Competing pathways for organometallic reagent formation.

Experimental Protocol: Hypothetical Grignard Formation and Reaction

-

Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 mmol). Add a small crystal of iodine to activate the magnesium.

-

Initiation: In the addition funnel, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL). Add a small portion to the magnesium and gently heat to initiate the reaction.

-

Addition: Once the reaction begins (as evidenced by bubbling and a color change), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

Reaction with Electrophile: After the addition is complete, stir for an additional hour. Cool the Grignard reagent to 0 °C and add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in THF dropwise.

-

Quenching and Work-up: Allow the reaction to warm to room temperature. Quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography or distillation.

Benzyne Formation and Trapping

The presence of a halogen (bromine) adjacent to a hydrogen atom allows for the potential formation of a benzyne intermediate under strongly basic conditions (e.g., NaNH₂).[15][16] The resulting 3-ethoxy-4-fluorobenzyne would be highly reactive and could be trapped in situ by various nucleophiles or dienes.

Caption: Hypothetical pathway for benzyne formation and subsequent trapping.

Nucleophilic Aromatic Substitution (S_NAr)

While aryl halides are generally unreactive towards nucleophilic substitution, S_NAr can occur if the ring is sufficiently activated by electron-withdrawing groups. In this compound, the ring is not strongly activated for S_NAr. The ethoxy group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate. Therefore, S_NAr reactions are predicted to be unfavorable under standard conditions.

Synthetic Strategy and Applications

The multifunctionality of this compound makes it a valuable precursor for the synthesis of complex molecules. For instance, it can be used in a sequential cross-coupling strategy. The bromine can be replaced via a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination at a newly introduced bromo or triflate group on the coupled partner. The ethoxy group can be cleaved to a phenol if desired, providing another point for modification. The fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which is highly desirable in drug discovery.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

-

Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. Retrieved from [Link]

-

PPRTV Library. (2017, September 21). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of Suzuki cross-coupling reactions of halogenated N-alkyl PTZ,.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]

-

eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

-

Nottingham ePrints. (1993, June 23). NOVEL ASPECTS OF BENZYNE CHEMISTRY. Retrieved from [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

Reddit. (2018, April 27). What is the mechanism of the formation of benzyne from the reaction between o-dibromobenzene and sodium? Is it a type of dissolved metal reduction?. Retrieved from [Link]

-

Career Endeavour. (n.d.). nmr-spectroscopy.pdf. Retrieved from [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-fluorobenzene. Retrieved from [Link]

-

YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

Sources

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. 1-Bromo-2,3-difluorobenzene | 38573-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. rsc.org [rsc.org]

- 4. magritek.com [magritek.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. careerendeavour.com [careerendeavour.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Methodological & Application

1-Bromo-2-ethoxy-3-fluorobenzene: A Versatile Tri-substituted Building Block for Advanced Organic Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-ethoxy-3-fluorobenzene is an emerging building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a reactive bromine atom, a modulating ethoxy group, and a bioisosteric fluorine atom—offers a powerful platform for the strategic construction of complex molecular architectures. This guide provides a detailed analysis of the molecule's predicted reactivity, alongside exemplary, field-proven protocols for its application in key synthetic transformations, primarily focusing on palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Introduction: The Strategic Advantage of Polysubstituted Aromatics

The design and synthesis of novel therapeutic agents and functional materials frequently rely on the use of highly functionalized aromatic scaffolds. The strategic placement of diverse substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, pharmacokinetic profile, and material characteristics.[1] this compound presents a compelling case for a versatile synthetic intermediate due to the distinct roles of its substituents:

-

The Bromine Atom: Serves as a primary reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through a variety of well-established cross-coupling reactions.[2] Its reactivity makes it an ideal site for introducing molecular complexity.

-

The Fluorine Atom: The incorporation of fluorine is a widely used strategy in modern drug discovery.[3] It can enhance metabolic stability, increase binding affinity, and modulate pKa and lipophilicity, thereby improving the overall druglike properties of a molecule.[4][5]

-

The Ethoxy Group: As a moderately activating, ortho-, para-directing group, the ethoxy substituent electronically influences the aromatic ring, impacting the rates and regioselectivity of subsequent reactions.[6]

This combination of functional groups allows for selective and sequential reactions, making this compound a valuable tool for building diverse molecular libraries and accessing novel chemical space.

Physicochemical Properties and Reactivity Analysis

While extensive experimental data for this specific molecule is not yet widely published, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures.

| Property | Predicted Value / Information |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 210-230 °C |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |

Electronic and Steric Profile

The reactivity of the benzene ring is governed by the interplay of the inductive and resonance effects of its three substituents.

-

Ethoxy Group (-OEt): Strong +R (resonance donation) and moderate -I (inductive withdrawal) effects. The resonance effect dominates, making it an activating group that directs electrophilic attack to the ortho and para positions.

-

Fluorine Atom (-F): Strong -I effect and moderate +R effect. The powerful inductive withdrawal deactivates the ring towards electrophilic aromatic substitution compared to benzene, but the resonance donation still directs incoming electrophiles to the ortho and para positions.[7]

-

Bromine Atom (-Br): Similar to fluorine, it exhibits a deactivating -I effect and a directing +R effect.

The primary site for synthetic transformation is the C-Br bond, which is significantly more susceptible to oxidative addition by transition metal catalysts than the highly stable C-F or C-O bonds.

Caption: Key functional sites of this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is the most versatile reaction handle on this molecule, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These methods provide powerful and reliable pathways for the formation of C-C and C-N bonds.[8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides with boronic acids or their esters to form biaryl structures.[9][10] This is particularly useful in drug development for linking different aromatic fragments.

Causality Behind Protocol Choices:

-

Catalyst: Palladium(0) complexes are essential. While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts with bulky, electron-rich phosphine ligands (e.g., those based on XPhos or SPhos) often provide higher yields and faster reaction times, especially with sterically hindered or electronically challenging substrates.

-

Base: A base is required to activate the boronic acid partner in the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reaction components, facilitating the reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 219 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg) to the flask.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and saturated aqueous sodium chloride (brine, 1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11] This reaction couples aryl halides with primary or secondary amines.

Causality Behind Protocol Choices:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the challenging reductive elimination step that forms the C-N bond. Palladium pre-catalysts that incorporate these ligands are commercially available and offer high reactivity.

-

Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The base deprotonates the amine, making it a more potent nucleophile in the catalytic cycle.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Reagent Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol) and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.

-

Component Addition: Add this compound (1.0 mmol, 219 mg), the desired amine (1.2 mmol), and anhydrous toluene (5 mL).

-

Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 6-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography to afford the desired arylamine product.

Potential for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another class of reaction for functionalizing aromatic rings.[12] In this mechanism, a nucleophile attacks the ring, forming a negatively charged Meisenheimer complex intermediate, followed by the departure of a leaving group.[13] For SNAr to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group.[14]

Given that this compound contains an electron-donating ethoxy group and only weakly deactivating halogens, it is not a prime candidate for SNAr under standard conditions. The ring is not sufficiently electron-poor to be readily attacked by nucleophiles. Therefore, palladium-catalyzed cross-coupling remains the most reliable and versatile strategy for its functionalization.

Conclusion